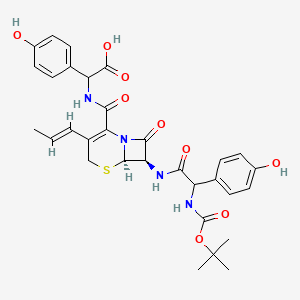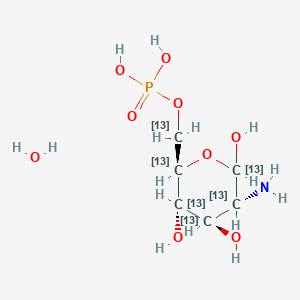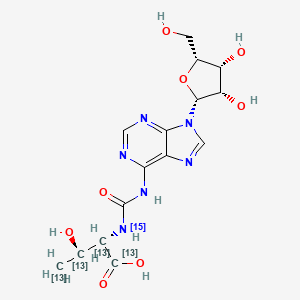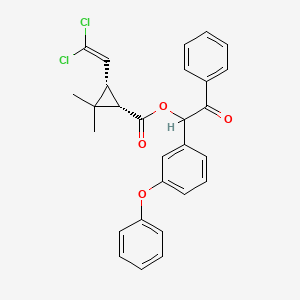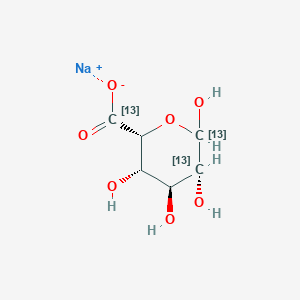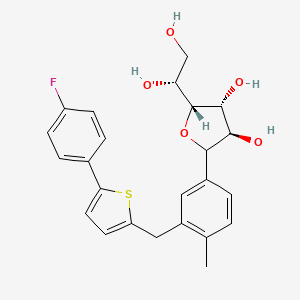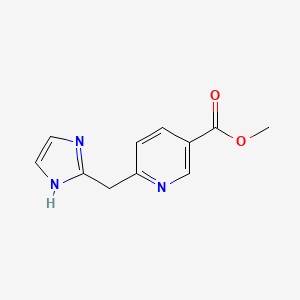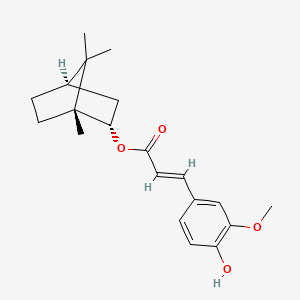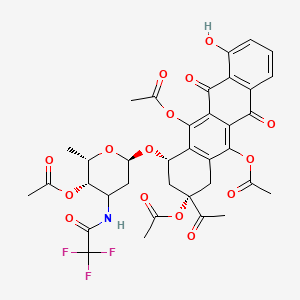
1-Desmethyl 4'-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is an intermediate compound of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia. This compound is known for its complex structure and significant role in the synthesis of Daunorubicin, which has notable adverse reactions such as cardiotoxicity and bone marrow suppression.
Preparation Methods
The synthesis of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves multiple steps, including acetylation and trifluoroacetylation reactions. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the quality and yield of the final product.
Chemical Reactions Analysis
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Daunorubicin and other anthracycline antibiotics.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating leukemia.
Industry: Utilized in the production of high-purity Daunorubicin for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves its conversion to Daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved include DNA, topoisomerase II, and various cellular signaling pathways.
Comparison with Similar Compounds
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is unique due to its specific structure and role as an intermediate in the synthesis of Daunorubicin. Similar compounds include:
Daunorubicin: The parent compound used in leukemia treatment.
Doxorubicin: Another anthracycline antibiotic with similar therapeutic applications.
Epirubicin: A derivative of Daunorubicin with reduced cardiotoxicity.
These compounds share structural similarities but differ in their specific functional groups and therapeutic profiles.
Properties
Molecular Formula |
C36H34F3NO15 |
|---|---|
Molecular Weight |
777.6 g/mol |
IUPAC Name |
[(2S,3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-triacetyloxy-10-hydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C36H34F3NO15/c1-13-31(51-15(3)42)21(40-34(49)36(37,38)39)10-24(50-13)54-23-12-35(14(2)41,55-18(6)45)11-20-26(23)33(53-17(5)44)28-27(32(20)52-16(4)43)29(47)19-8-7-9-22(46)25(19)30(28)48/h7-9,13,21,23-24,31,46H,10-12H2,1-6H3,(H,40,49)/t13-,21?,23-,24-,31+,35-/m0/s1 |
InChI Key |
RHZXETVSJZZMBE-MZAOXDEQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)

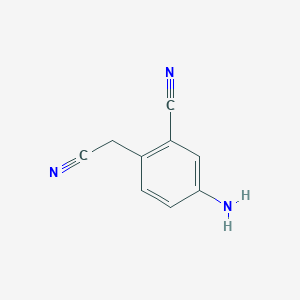
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
